molecular formula C9H9N3O2 B12277363 Ethyl imidazo[1,2-a]pyrazine-6-carboxylate

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B12277363
M. Wt: 191.19 g/mol
InChI Key: NDDRGECQLQTPCK-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyrazine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with ethyl glyoxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iodine or transition metals may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds like imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine:

Uniqueness: this compound stands out due to its specific structural features that allow for diverse functionalization and its potential in various scientific fields .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl imidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3

InChI Key

NDDRGECQLQTPCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C=N1

Origin of Product

United States

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